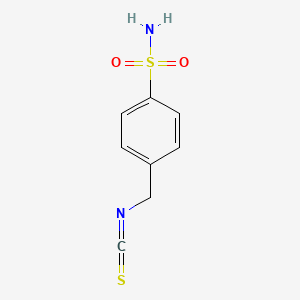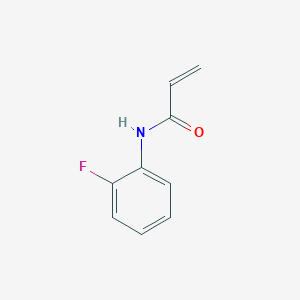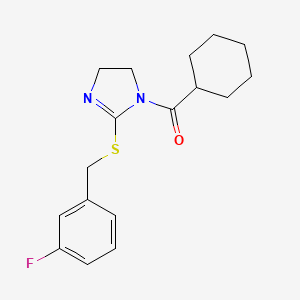
(4S,4'S)-4,4'-Bis(1,1-dimethylethyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a synthetic organic compound characterized by its unique structure featuring two oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with di-tert-butyl dicarbonate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
(4S,4’S)-4,4’-Bis(1,1-dimethylethyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual oxazole rings and bulky tert-butyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4S)-4-tert-butyl-2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-13(2,3)9-7-17-11(15-9)12-16-10(8-18-12)14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAXOMSMCSRQLF-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(CO2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)


![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)


![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)


![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

